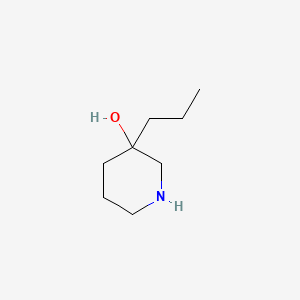

3-Propylpiperidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-propylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-4-8(10)5-3-6-9-7-8/h9-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXNLHSDFVALTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCCNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40734610 | |

| Record name | 3-Propylpiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40734610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343834-84-3 | |

| Record name | 3-Propylpiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40734610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Investigations and Chiral Control in 3 Propylpiperidin 3 Ol Synthesis

Enantioselective Synthesis and Chirality Induction

The creation of the chiral center at the C3 position of 3-propylpiperidin-3-ol necessitates the use of enantioselective synthetic methods. Chirality can be introduced through several strategies, including the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool. rsc.org

One common approach to enantiomerically enriched 3-substituted piperidines involves the functionalization of pyridine (B92270) precursors. acs.org A key strategy is the Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with a phenyl pyridine-1(2H)-carboxylate, which can produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. acs.org Subsequent reduction of the tetrahydropyridine (B1245486) would yield the desired chiral piperidine (B6355638). While this method has been demonstrated for aryl and vinyl substituents, its application to the introduction of a propyl group would require further investigation.

Another powerful method for inducing chirality is through the use of chiral auxiliaries. For instance, phenylglycinol-derived oxazolopiperidone lactams can be used to achieve high stereoselectivities in the generation of a quaternary stereocenter at the C3 position through enolate dialkylation. d-nb.info The choice of the starting lactam's configuration and the sequence of introducing the substituents are crucial for achieving the desired stereochemical outcome. d-nb.info

Furthermore, the asymmetric conjugate addition of organometallic reagents to N-substituted 2,3-dehydro-4-piperidones, catalyzed by copper complexes with chiral ligands like phosphoramidites, offers a route to chiral piperidine derivatives. beilstein-journals.org The introduction of an alkyl group, such as a propyl group, can be achieved using dialkylzinc reagents. beilstein-journals.org

Diastereoselective Control in Reaction Pathways

In addition to enantioselectivity, controlling the relative stereochemistry of multiple substituents (diastereoselectivity) is paramount, especially when additional chiral centers are present on the piperidine ring. Diastereoselective control is often governed by the reaction mechanism and the inherent conformational preferences of the starting materials and transition states. nih.gov

The stereoselective synthesis of 3-substituted and 3,4-disubstituted piperidines has been achieved starting from 2-pyridone. mdpi.comresearchgate.net Through N-galactosylation and subsequent O-silylation, the nucleophilic addition of organometallic reagents can proceed with high regio- and stereoselectivity at the 4-position. mdpi.comresearchgate.net Subsequently, substituents at the 3-position can be introduced stereoselectively by reacting electrophiles with amide enolates of the N-galactosyl-2-piperidones. mdpi.comresearchgate.net

For the synthesis of 2,6-disubstituted 3-piperidinols, a highly diastereoselective one-pot epoxidation-nucleophilic addition with an organometallic reagent has been reported. researchgate.netacs.org This methodology has been successfully applied to the asymmetric synthesis of natural products like (+)-julifloridine. researchgate.netacs.org The stereochemical outcome is often dictated by the existing stereocenters on the molecule, which direct the approach of the incoming reagents.

Kinetic Resolution Methodologies for Chiral Piperidines

Kinetic resolution is a powerful technique for separating racemic mixtures of chiral compounds. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high enantiomeric excess.

Catalytic Kinetic Resolution of Disubstituted Piperidines

A notable method for the kinetic resolution of disubstituted piperidines is through enantioselective acylation, co-catalyzed by an achiral N-heterocyclic carbene (NHC) and a chiral hydroxamic acid. nih.govresearchgate.net This approach has proven effective for a range of disubstituted piperidines, achieving practical selectivity factors (s) up to 52. nih.govresearchgate.net The selectivity factor is a measure of the relative rate of reaction of the two enantiomers and is crucial for obtaining high enantiopurity with acceptable yields. researchgate.net

The table below presents data from the kinetic resolution of various 2,3-disubstituted piperidines using a stoichiometric chiral reagent, highlighting the differences in selectivity between cis and trans isomers. researchgate.net

| Entry | Substrate | Time (h) | Conv. (%)b | sa | ee Start. Mat. (%)d | ee Prod. (%)d |

| 1 | cis-2-phenylpiperidin-3-ol | 48 | 33 | 24 | 16 | 82 |

| 2 | trans-2-phenylpiperidin-3-ol | 72 | 14 | 1.1 | 1 | 4 |

| 3 | cis-2-methylpiperidin-3-ol | 48 | 48 | 13 | 44 | 93 |

| 4 | trans-2-methylpiperidin-3-ol | 72 | 31 | 1.1 | 3 | 9 |

| 5 | cis-2-benzylpiperidin-3-ol | 48 | 43 | 20 | 32 | 92 |

| 6 | trans-2-benzylpiperidin-3-ol | 72 | 19 | 1.2 | 2 | 10 |

Table 1: Kinetic resolution of 2,3-disubstituted piperidines. researchgate.net aCalculated selectivity. bCalculated conversion. dDetermined by SFC or HPLC on a chiral support.

Impact of Conformational Effects on Selectivity in Kinetic Resolution

Detailed experimental and computational studies have revealed that the selectivity in the kinetic resolution of disubstituted piperidines is significantly influenced by conformational effects. researchgate.netnsf.gov There is a strong preference for the acylation of conformers where the α-substituent (at the C2 or C6 position) occupies an axial position. researchgate.netnsf.gov

This conformational preference leads to disparate reactivity and selectivity between cis and trans isomers. For 2,3-disubstituted piperidines, the cis-isomers generally undergo faster reactions with higher selectivity compared to their trans counterparts. researchgate.net This is because the cis isomer can more readily adopt the reactive conformation with an axial α-substituent. researchgate.net In contrast, for the trans isomer, adopting this conformation may lead to an unfavorable diaxial arrangement of substituents, thus disfavoring the reaction. researchgate.net

Conformational Analysis and Stereoisomer Interconversion

The conformational flexibility of the piperidine ring plays a crucial role in its chemical reactivity and biological activity. The chair conformation is the most stable, but twist-boat conformations can also be populated, especially in substituted derivatives. rsc.org

In the context of kinetic resolution, the interconversion between different chair conformations is critical. For 2,3-disubstituted piperidines, the cis-diastereomer exists as two conformers that are close in energy. researchgate.net Conversely, the trans-diastereomer predominantly exists in a diequatorial conformation, with the diaxial conformation being significantly higher in energy. researchgate.net This difference in conformational preference directly impacts their reactivity in kinetic resolution, as the reactive conformer with an axial α-substituent is less accessible for the trans isomer. researchgate.net

The choice of N-protecting group can also influence the conformational preferences and the outcome of stereoselective reactions. For instance, an N-Boc group can lead to different lowest energy conformations compared to an N-benzyl group, which can be exploited in base-mediated epimerization to convert a cis isomer to a more stable trans isomer. researchgate.netrsc.org This interconversion of stereoisomers under thermodynamic control is a valuable strategy for accessing specific diastereomers that may be difficult to obtain directly. rsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules like 3-Propylpiperidin-3-ol. Through a combination of one-dimensional and two-dimensional experiments, the precise connectivity and spatial arrangement of atoms can be determined.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the piperidine (B6355638) ring, the propyl group, and the hydroxyl and amine protons. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. Protons on carbons alpha to the heteroatoms (C2, C6, and the first CH₂ of the propyl group) will be deshielded and appear at a lower field.

The ¹³C NMR spectrum provides information on the number of unique carbon environments. The carbon atom C3, being bonded to both an oxygen and a nitrogen (within one bond), is expected to be the most deshielded carbon in the aliphatic region. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |

| 1 | N-H | 1.0 - 3.5 (broad) | - | Singlet |

| 2 | -CH₂- | 2.5 - 3.0 | 45 - 50 | Multiplet |

| 3 | -C(OH)- | - | 65 - 75 | Quaternary |

| 3 | O-H | 2.0 - 4.5 (broad) | - | Singlet |

| 4 | -CH₂- | 1.4 - 1.8 | 20 - 30 | Multiplet |

| 5 | -CH₂- | 1.4 - 1.8 | 25 - 35 | Multiplet |

| 6 | -CH₂- | 2.5 - 3.0 | 45 - 50 | Multiplet |

| 1' (Propyl) | -CH₂- | 1.5 - 1.9 | 30 - 40 | Triplet |

| 2' (Propyl) | -CH₂- | 1.2 - 1.6 | 15 - 25 | Sextet |

| 3' (Propyl) | -CH₃ | 0.8 - 1.0 | 10 - 15 | Triplet |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual values may vary based on solvent and other experimental conditions. uwimona.edu.jm

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling correlations, typically through two or three bonds. emerypharma.com For this compound, COSY would show correlations between adjacent protons in the piperidine ring (e.g., H2 with H4 via long-range coupling, H4 with H5, and H5 with H6) and within the propyl group (H1' with H2', and H2' with H3'). This helps to establish the connectivity of the proton spin systems. scribd.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). emerypharma.com Each CH, CH₂, and CH₃ group will produce a cross-peak, linking the proton and carbon chemical shifts. This allows for the unambiguous assignment of carbon signals for all protonated carbons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.edu This is vital for connecting the different fragments of the molecule and assigning quaternary carbons. Key HMBC correlations for this compound would include:

Correlations from the propyl protons (H1') to the quaternary carbon C3 and to C2'.

Correlations from the piperidine protons at H2 and H4 to the quaternary carbon C3.

Correlations from the H2 and H6 protons to each other across the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between nuclei that are close in space, regardless of whether they are connected through bonds. researchgate.net NOESY is particularly useful for determining stereochemistry. For instance, it could reveal the spatial proximity of the propyl group to specific protons on the piperidine ring, helping to define its preferred conformation.

¹H NMR and ¹³C NMR Spectral Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Studies

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₈H₁₇NO), the exact mass is 143.1310 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 143. The fragmentation of the molecule is predictable based on its functional groups:

Loss of Water: A peak at m/z = 125 ([M-H₂O]⁺) would be expected due to the elimination of a water molecule from the tertiary alcohol.

Loss of Propyl Group: Cleavage of the C-C bond between the ring and the propyl group would result in a fragment at m/z = 100 ([M-C₃H₇]⁺).

Alpha-Cleavage: A characteristic fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of stable iminium ions. Cleavage of the C2-C3 or C5-C6 bond would generate significant fragment ions that help confirm the piperidine ring structure.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity | Fragmentation Pathway |

| 143 | [M]⁺ | Molecular Ion |

| 125 | [M-H₂O]⁺ | Loss of water from the tertiary alcohol |

| 100 | [M-C₃H₇]⁺ | Loss of the propyl radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. rsc.org

The IR spectrum of this compound would be characterized by the following key absorption bands:

O-H Stretch: A strong, broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl group (O-H) involved in hydrogen bonding. libretexts.org

N-H Stretch: A moderate absorption band in the 3400-3300 cm⁻¹ region is expected for the secondary amine (N-H) stretch. This peak may sometimes be obscured by the broad O-H band.

C-H Stretch: Strong, sharp peaks in the 3000-2850 cm⁻¹ region correspond to the stretching vibrations of aliphatic C-H bonds in the piperidine ring and propyl group. libretexts.org

C-O Stretch: An absorption in the fingerprint region, typically between 1150-1050 cm⁻¹, would indicate the C-O stretching vibration of the tertiary alcohol.

C-N Stretch: A medium to weak absorption in the 1250-1020 cm⁻¹ range is characteristic of the C-N stretching vibration.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Alcohol | O-H stretch | 3500 - 3200 | Strong, Broad |

| Secondary Amine | N-H stretch | 3400 - 3300 | Medium |

| Alkane | C-H stretch | 3000 - 2850 | Strong |

| Tertiary Alcohol | C-O stretch | 1150 - 1050 | Medium |

| Amine | C-N stretch | 1250 - 1020 | Medium-Weak |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique used to determine the purity of non-volatile organic compounds. nih.gov For a polar molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. nih.gov

Stationary Phase: A non-polar C18 (octadecylsilyl) column is commonly used.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and a polar organic solvent (e.g., acetonitrile (B52724) or methanol) is used as the eluent. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the separation of compounds with a range of polarities.

Detection: A Diode-Array Detector (DAD) or a UV detector would be suitable if the molecule possesses a chromophore, although this compound lacks a strong one. More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be used. Coupling HPLC with mass spectrometry (LC-MS) provides the highest level of assurance for peak purity assessment by confirming the mass of the eluting compound. chromatographyonline.com

Purity is assessed by integrating the area of all peaks in the chromatogram. The purity of the sample is typically expressed as the percentage of the main peak area relative to the total area of all peaks. chromatographyonline.com

Gas Chromatography (GC) and GC-MS

Gas Chromatography (GC) is a powerful separation technique used to analyze volatile and semi-volatile compounds. drawellanalytical.com The fundamental principle of GC involves a sample being vaporized and carried by an inert mobile phase gas, such as helium or nitrogen, through a stationary phase housed within a column. etamu.edu The separation of components in a mixture is achieved based on their differential partitioning between the mobile and stationary phases, which is influenced by properties like boiling point and molecular weight. drawellanalytical.cometamu.edu Components with lower boiling points and smaller molecular sizes tend to travel through the column faster, resulting in shorter retention times. etamu.edu

When coupled with a Mass Spectrometer (MS), the technique becomes GC-MS, a tandem system that offers both separation and identification capabilities. etamu.edu As each separated component elutes from the GC column, it enters the mass spectrometer, which bombards the molecules with electrons, causing them to ionize and break into charged fragments. The MS then sorts these fragments based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum that serves as a molecular fingerprint for that specific compound. etamu.edu The combination of the retention time from the GC and the fragmentation pattern from the MS provides a high degree of confidence in the identification of the analyte. mdpi.com

For the analysis of this compound, a GC-MS method would be developed by optimizing several parameters to achieve efficient separation and clear identification. While specific validated methods for this exact compound are not widely published, a typical setup can be inferred from standard analytical practices for similar polar, nitrogen-containing compounds.

Table 1: Illustrative GC-MS Parameters for Analysis of Piperidine Derivatives

| Parameter | Specification | Purpose |

|---|---|---|

| GC System | Agilent GC-MSD or similar | Integrated gas chromatograph and mass selective detector. |

| Column | Capillary Column (e.g., HP-5MS, DB-5) | A common non-polar column suitable for a wide range of compounds. |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions providing good resolution and capacity. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. etamu.edu |

| Flow Rate | 1.0 - 1.5 mL/min | Constant flow rate for reproducible retention times. |

| Injection Mode | Splitless or Split | Splitless mode is used for trace analysis, while split injection is suitable for higher concentrations and can improve peak shape. restek.com |

| Injector Temperature | 250 °C | Ensures complete vaporization of the sample upon injection. |

| Oven Program | Initial 50°C, ramp to 280°C at 10°C/min | A temperature gradient is used to elute compounds with a wide range of boiling points. |

| MS Ion Source | Electron Ionization (EI) | Standard ionization method for generating reproducible mass spectra. |

| Ion Source Temp. | 230 °C | Optimal temperature for ionization. |

| Mass Range | 40-550 amu | Scans a wide range of mass-to-charge ratios to capture all relevant fragments. |

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses a chiral center at the C3 position, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. In many pharmaceutical and biological contexts, only one enantiomer exhibits the desired activity, while the other may be inactive or cause unwanted side effects. chromatographyonline.com Therefore, the ability to separate and quantify these enantiomers is critical for determining the enantiomeric excess (e.e.) of a sample. chromatographyonline.com

Chiral chromatography is the primary technique used for this purpose. gcms.cz It operates by using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. The "three-point rule" of chiral recognition suggests that for separation to occur, there must be at least three simultaneous interactions (e.g., hydrogen bonds, dipole-dipole, steric interactions) between the CSP and the analyte, with at least one of these interactions being stereochemically dependent. aocs.org This differential interaction causes one enantiomer to be retained on the column longer than the other, enabling their separation and subsequent quantification. gcms.cz

Chiral separations can be performed using Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC). chromatographyonline.comgcms.cz For GC-based chiral analysis, capillary columns containing derivatized cyclodextrins are commonly used as CSPs. gcms.cz HPLC and SFC offer flexibility in the choice of both mobile and stationary phases, with many commercially available chiral columns based on polysaccharides, proteins, or synthetic polymers. chromatographyonline.comaocs.org The choice between these techniques often depends on the volatility and thermal stability of the compound being analyzed. drawellanalytical.com

Table 2: Common Chiral Stationary Phases and Their Applications

| Chiral Stationary Phase (CSP) Type | Common Examples | Typical Applications |

|---|---|---|

| Cyclodextrin Derivatives (for GC) | Derivatized beta-cyclodextrins (e.g., Rt-βDEXsa, Rt-βDEXsm) | Separation of volatile enantiomers such as alcohols, ketones, and esters. gcms.cz |

| Polysaccharide Derivatives (for HPLC/SFC) | Cellulose or amylose (B160209) derivatives coated on silica | Broad applicability for a wide range of chiral compounds, including pharmaceuticals and natural products. |

| Pirkle-type or Brush-type (for HPLC) | N-(3,5-Dinitrobenzoyl)phenylglycine | Separation of compounds with π-acidic or π-basic groups, amides, and esters. aocs.org |

| Protein-based (for HPLC) | Albumin or α1-acid glycoprotein (B1211001) (AGP) | Resolution of chiral acids, bases, and non-protolytic compounds in aqueous mobile phases. aocs.org |

Development of Specialized Analytical Protocols for this compound

The development of a robust and reliable analytical protocol for a specific compound like this compound is a systematic process that ensures the accuracy and precision of analytical results. This process, known as method validation, is essential for quality control in research and manufacturing. The goal is to create a detailed procedure that can be consistently applied for both qualitative identification and quantitative measurement.

The development process begins with selecting an appropriate analytical technique, such as GC-MS for purity and identification or chiral HPLC for enantiomeric analysis. The next step involves optimizing the method parameters, such as the column type, mobile phase composition (for HPLC) or temperature program (for GC), and detector settings, to achieve the desired performance. restek.com

Once the conditions are optimized, the method must be validated according to established guidelines. Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. mdpi.com

Linearity: Demonstrating that the analytical signal is directly proportional to the concentration of the analyte over a defined range. mdpi.com

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples with a known concentration (spiked samples). nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD): The lowest concentration of the analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. nih.gov

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: Key Validation Parameters for a Hypothetical Analytical Protocol

| Validation Parameter | Acceptance Criteria | Purpose |

|---|---|---|

| Linearity (R²) | > 0.999 | Ensures a proportional response of the detector to the analyte concentration. mdpi.com |

| Accuracy | 98.0% - 102.0% recovery | Confirms the method measures the correct amount of the analyte. nih.gov |

| Precision (RSD%) | < 2% for repeatability; < 3% for intermediate precision | Demonstrates the consistency and reproducibility of the results. nih.gov |

| LOD | Signal-to-Noise Ratio > 3:1 | Defines the lower limit of detection for the method. restek.com |

| LOQ | Signal-to-Noise Ratio > 10:1 | Defines the lower limit for reliable quantification. |

| Specificity | No interference at the retention time of the analyte | Guarantees that the signal being measured is solely from the target compound. |

By systematically developing and validating such protocols, analysts can ensure that the data generated for this compound is reliable, reproducible, and fit for its intended purpose.

Computational and Theoretical Chemistry Studies of 3 Propylpiperidin 3 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a powerful tool for predicting the geometric, electronic, and reactivity properties of molecules like 3-Propylpiperidin-3-ol. DFT calculations, particularly using hybrid functionals like B3LYP, are employed to determine optimized molecular geometry and to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uni-muenchen.denih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the kinetic stability and chemical reactivity of the molecule. researchgate.net While specific DFT studies exclusively on this compound are not widely published, analyses of related substituted piperidine (B6355638) structures provide valuable insights. For instance, DFT calculations on disubstituted piperidines have been used to understand conformational preferences and the transition states of reactions they undergo. nih.gov These studies reveal a preference for conformers where bulky substituents occupy an equatorial position to minimize steric strain, a principle that would also apply to the propyl group in this compound.

DFT calculations can also elucidate various electronic properties and reactivity descriptors, which are summarized in the table below.

Table 1: Key Electronic Parameters from DFT Calculations for Piperidine-based Scaffolds This table presents typical parameters derived from DFT calculations on substituted piperidine molecules, analogous to this compound. The values are illustrative and depend on the specific computational method (functional and basis set) used.

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability; higher energy suggests greater reactivity as a nucleophile. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability; lower energy suggests greater reactivity as an electrophile. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility, intermolecular interactions, and binding to polar sites in receptors. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Helps identify nucleophilic and electrophilic centers within the molecule, predicting sites of interaction. |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.gov By solving Newton's laws of motion for a system, MD simulations provide a detailed view of the conformational landscape and flexibility of molecules like this compound. nih.gov These simulations are crucial for understanding how the molecule behaves in a dynamic environment, such as in solution or when approaching a biological target.

An MD simulation trajectory reveals the various conformations the molecule can adopt, the energetic barriers between these states, and the timescale of conformational changes. plos.org For this compound, the piperidine ring typically adopts a chair conformation. However, ring inversion and the rotation of the propyl and hydroxyl substituents lead to a complex ensemble of low-energy conformers. MD simulations can quantify the relative populations of these conformers and their lifetimes. mdpi.com This information is vital, as the specific conformation of a ligand is often critical for its ability to bind to a receptor. plos.org Trajectory analyses, including calculations of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), help to identify stable states and flexible regions of the molecule. nih.gov

Table 2: Conformational Analysis Parameters from MD Simulations This table outlines the typical outputs and their significance from MD simulations focused on the conformational analysis of flexible molecules like this compound.

| Parameter | Description | Insight Provided |

|---|---|---|

| Conformational Ensemble | A collection of all the three-dimensional structures the molecule samples during the simulation. | Reveals the accessible shapes and geometries of the molecule. mdpi.com |

| Dihedral Angle Distribution | The probability distribution of key rotatable bonds, such as those involving the propyl group. | Identifies preferred orientations of substituents on the piperidine ring. |

| Potential Energy Surface | A map of the molecule's potential energy as a function of its geometric coordinates. | Shows the relative stability of different conformations and the energy barriers for interconversion. |

| Radius of Gyration (Rg) | A measure of the compactness of the molecular structure over time. | Indicates overall molecular shape changes, such as folding or extension. mdpi.com |

| Conformer Lifetimes | The average time a molecule spends in a particular conformation before transitioning to another. | Provides information on the kinetic stability of different molecular shapes. mdpi.com |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. researchgate.net This method is instrumental in predicting the binding mode and affinity of this compound with a potential biological target. Docking algorithms explore various possible conformations of the ligand within the receptor's binding site and score them based on interaction energies. nih.gov

Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-receptor complex. For this compound, the hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor or form ionic interactions if protonated. The propyl group provides a hydrophobic region that can interact with nonpolar pockets in the receptor. researchgate.net The results are often visualized to inspect the binding pose and are quantified using scoring functions that estimate the binding free energy. peerj.com

Table 3: Typical Outputs from Molecular Docking Simulations This table summarizes the key data generated from docking this compound into a hypothetical receptor binding site.

| Parameter | Description | Significance |

|---|---|---|

| Docking Score / Binding Energy | An estimated value (e.g., in kcal/mol) representing the binding affinity of the ligand to the receptor. | A lower (more negative) score generally indicates a stronger, more favorable binding interaction. peerj.com |

| Binding Pose | The predicted 3D orientation and conformation of the ligand within the receptor's active site. | Shows the specific geometry of interaction required for binding. |

| Key Interacting Residues | The specific amino acids in the receptor that form significant interactions with the ligand. | Identifies the molecular basis of binding and suggests targets for mutagenesis studies or ligand modification. |

| Types of Interactions | The nature of the chemical interactions (e.g., H-bonds, hydrophobic, π-π stacking). | Explains the forces holding the complex together and guides rational drug design. researchgate.net |

Pharmacophore Modeling for Molecular Feature Identification

A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target. dovepress.com Pharmacophore modeling identifies the spatial arrangement of these essential features, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, which are present in active molecules like this compound. nih.govresearchgate.net

Ligand-based pharmacophore modeling is used when the 3D structure of the biological target is unknown. dovepress.com The method involves superimposing a set of known active molecules and extracting the common chemical features that are presumed to be responsible for their activity. nih.gov For a series of compounds including this compound, a ligand-based model would likely identify features such as a hydrogen bond acceptor (the nitrogen), a hydrogen bond donor/acceptor (the hydroxyl group), and a hydrophobic feature (the propyl group), arranged in a specific 3D geometry. nih.gov This model can then be used as a query to search large chemical databases for novel compounds with different core structures but the same essential features. nih.gov

When the 3D structure of the target protein complexed with a ligand is available, a structure-based pharmacophore model can be developed. dovepress.com This approach directly maps the key interaction points between the ligand and the receptor's active site. nih.gov For this compound, a structure-based model would define features based on its interactions with specific amino acid residues. For example, a hydrogen bond acceptor feature would be placed where the piperidine nitrogen interacts with a donor residue in the protein, and a hydrophobic feature would correspond to the pocket occupied by the propyl group. wustl.edu These models are generally more accurate as they are derived from direct structural information of the binding event. wustl.edu

Table 4: Common Pharmacophore Features for Piperidin-3-ol Scaffolds This table lists the essential molecular features typically identified in pharmacophore models for compounds containing the this compound scaffold.

| Pharmacophore Feature | Corresponding Chemical Group | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Piperidine Nitrogen, Hydroxyl Oxygen | Interacts with H-bond donor residues (e.g., Ser, Thr, His). |

| Hydrogen Bond Donor (HBD) | Hydroxyl Hydrogen | Interacts with H-bond acceptor residues (e.g., Asp, Glu, backbone carbonyls). |

| Positive Ionizable (PI) | Protonated Piperidine Nitrogen | Forms ionic bonds with negatively charged residues (e.g., Asp, Glu). |

| Hydrophobic (HY) | Propyl Group, Piperidine Ring Carbon Backbone | Fits into nonpolar pockets lined with hydrophobic residues (e.g., Leu, Val, Phe). |

Ligand-Based Pharmacophore Model Generation

Quantitative Structure-Activity Relationship (QSAR) Model Development (Focusing on Molecular Interaction Parameters)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. rutgers.edu The goal of QSAR is to develop a predictive model that can estimate the activity of new, unsynthesized compounds. slideshare.net For a series of derivatives based on the this compound scaffold, a QSAR model would correlate biological activity (e.g., inhibition constant, IC₅₀) with calculated molecular descriptors.

The focus on molecular interaction parameters means selecting descriptors that quantify the physicochemical properties governing ligand-receptor binding. slideshare.net These include lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft's steric factor, molar refractivity). mlsu.ac.in A typical Hansch analysis, a classic QSAR method, might yield a linear equation showing how changes in these properties across a series of analogs affect their biological potency. slideshare.net For instance, a positive coefficient for a hydrophobic parameter would suggest that increasing the size of the alkyl group at position 3 could enhance activity, up to a certain limit.

Table 5: Relevant Molecular Descriptors for QSAR Analysis of this compound Analogs This table describes key molecular interaction parameters used to build QSAR models for piperidine-based compounds.

| Descriptor Class | Specific Descriptor | Physicochemical Property Measured |

|---|---|---|

| Hydrophobic | logP / clogP | Lipophilicity; the partitioning of the compound between an octanol (B41247) and water phase. slideshare.net |

| Electronic | pKa | The acidity/basicity of the piperidine nitrogen, affecting its ionization state at physiological pH. |

| Dipole Moment | Overall molecular polarity and its influence on electrostatic interactions. researchgate.net | |

| Steric | Molar Refractivity (MR) | A measure of the molecule's volume and polarizability. |

| Taft Steric Parameter (Es) | Quantifies the steric bulk of substituents. |

| Topological | Molecular Connectivity Indices | Numerical values derived from the graph representation of the molecule, describing its size, shape, and branching. |

Prediction of Stereochemical Outcomes via Computational Methods

The prediction of stereochemical outcomes using computational methods is a cornerstone of modern organic chemistry, enabling researchers to understand the stability of stereoisomers and forecast the results of stereoselective reactions. For this compound, which possesses a single chiral center at the C3 position, these methods can provide invaluable insights into the behavior of its (R) and (S) enantiomers.

The primary approach involves the use of quantum mechanical calculations, most notably Density Functional Theory (DFT), and to a lesser extent, molecular mechanics (MM) force fields for initial conformational screening.

Detailed Research Findings and Methodologies

A computational investigation into the stereochemistry of this compound would systematically proceed by:

Conformational Analysis: The first step is to identify the most stable three-dimensional arrangements (conformers) of both the (R)- and (S)-enantiomers. The piperidine ring exists predominantly in a chair conformation. For each enantiomer, two primary chair conformers are possible: one with the propyl group in an axial position and one with it in an equatorial position. The hydroxyl group's orientation (axial vs. equatorial) must also be considered, although steric hindrance would strongly disfavor the axial placement of the larger propyl group. Computational software would be used to perform a systematic conformational search to locate all low-energy minima on the potential energy surface.

The illustrative data below represents the kind of output generated from such a computational analysis, comparing the relative energies of the primary chair conformers of (R)-3-Propylpiperidin-3-ol.

Interactive Data Table: Calculated Relative Energies of (R)-3-Propylpiperidin-3-ol Conformers

This table illustrates hypothetical results from a DFT calculation (B3LYP/6-311++G(d,p)) for the two chair conformers of the (R)-enantiomer. The conformer with the equatorial propyl group is set as the reference energy (0.00 kcal/mol).

| Conformer | Propyl Group Orientation | Hydroxyl Group Orientation | Calculated Relative Energy (kcal/mol) | Predicted Population (%) |

| Chair 1 (Lowest Energy) | Equatorial | Axial | 0.00 | >99 |

| Chair 2 | Axial | Equatorial | 3.50 | <1 |

Note: This data is illustrative and represents a typical outcome for such a substituted piperidine ring, where large substituents strongly prefer the equatorial position to minimize steric strain.

Prediction of Reaction Stereoselectivity: Computational methods can also predict the stereochemical outcome of reactions where this compound is either a reactant or a product. For instance, if a prochiral precursor were to be converted into this compound via a stereoselective reaction, computational modeling of the reaction's transition states would be key.

Transition State Modeling: Researchers would model the transition states leading to the (R)-product and the (S)-product.

Activation Energy Calculation: By calculating the activation energy (the energy difference between the reactants and the transition state) for both pathways, one can predict which stereoisomer will be formed preferentially. The pathway with the lower activation energy will be kinetically favored, leading to a higher yield of that particular enantiomer. This type of analysis is crucial for understanding and designing asymmetric syntheses.

Molecular Interaction Studies and Mechanistic Investigations

Ligand-Target Binding Affinity Profiling (In Vitro Assays)

In vitro assays are essential tools for characterizing the interaction between a ligand and its molecular target. These experiments, conducted in a controlled laboratory setting, provide quantitative measures of binding affinity and inhibitory potency.

Piperidine-based structures are recognized as key pharmacophores for various receptors, including histamine (B1213489) and sigma receptors. Radioligand binding assays are commonly employed to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is used. The test compound's ability to displace this radioligand is measured, and from this, its binding affinity (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

Recent studies have highlighted the potential of dual-acting ligands that target both the histamine H₃ (H₃R) and sigma-1 (σ₁) receptors, particularly for the treatment of pain. Many piperidine (B6355638) derivatives have been synthesized and evaluated for their affinity at these receptors. For instance, a series of piperidine-based compounds showed high affinity for the human H₃ receptor, with Ki values often below 100 nM. Some of these compounds also exhibited significant affinity for sigma-1 receptors. The development of such multi-target-directed ligands is a growing area of interest in medicinal chemistry.

Table 1: Illustrative Binding Affinities of Analogous Piperidine Derivatives at Histamine H₃ and Sigma-1 Receptors

| Compound Analogy | Target Receptor | Binding Affinity (Ki, nM) |

| Piperidine Derivative A | Histamine H₃ | < 100 |

| Piperidine Derivative B | Sigma-1 | < 50 |

| Piperidine Derivative C | Histamine H₃ & Sigma-1 | Dual affinity, specific values vary |

Note: This table is illustrative and based on data for various piperidine derivatives found in the literature. It does not represent data for 3-Propylpiperidin-3-ol.

While specific data for this compound is unavailable, the piperidine scaffold is present in inhibitors of various enzymes. Enzyme inhibition assays are used to determine the concentration of a compound required to inhibit the activity of an enzyme by half (IC₅₀). For example, certain piperidine derivatives have been investigated as inhibitors of prolyl-tRNA synthetase (PRS), an enzyme implicated in inflammatory diseases. These studies often involve measuring the enzyme's activity in the presence of varying concentrations of the inhibitor.

Receptor Binding Assays with Defined Molecular Targets (e.g., Histamine H3, Sigma-1)

Structure-Affinity Relationship (SAR) and Structure-Interaction Relationship Analysis

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological activity. By systematically modifying different parts of a molecule, researchers can identify which functional groups and structural features are critical for its interaction with a biological target.

For piperidine derivatives, several functional groups are known to be important for molecular recognition at various receptors. The nitrogen atom within the piperidine ring is often a key interaction point, frequently forming a salt bridge or hydrogen bond with the target protein. The hydroxyl group, such as the one present in 3-hydroxypiperidines, can act as a hydrogen bond donor or acceptor, contributing to binding affinity. The nature and position of substituents on the piperidine ring and on the nitrogen atom can significantly influence both affinity and selectivity. For example, in a series of histamine H₃ receptor antagonists, the presence of a 4-hydroxypiperidine (B117109) moiety was found to be beneficial for activity.

Stereochemistry plays a crucial role in the interaction of chiral molecules with biological targets, which are themselves chiral. The three-dimensional arrangement of atoms in a molecule can dramatically affect its binding affinity and selectivity. For piperidine derivatives, the stereochemistry at substituted carbon atoms can lead to significant differences in biological activity between enantiomers or diastereomers. For instance, studies on disubstituted piperidines have shown that cis and trans isomers can exhibit vastly different selectivities in kinetic resolutions, highlighting the impact of stereoisomerism on molecular recognition. In some cases, one enantiomer may have a much higher affinity for a receptor than the other.

Mapping Critical Functional Groups for Molecular Recognition

Mechanistic Hypotheses of Molecular Interactions

Based on SAR data and computational modeling, researchers can formulate hypotheses about how a ligand interacts with its target at a molecular level. For piperidine-based histamine H₃ receptor antagonists, it is generally believed that the basic nitrogen of the piperidine ring interacts with a key acidic residue, such as an aspartic acid, in the transmembrane domain of the receptor. The rest of the molecule then occupies a binding pocket, making additional interactions with surrounding amino acid residues. Similarly, for sigma-1 receptor ligands, a pharmacophore model has been proposed which includes a basic nitrogen atom and hydrophobic regions that are essential for binding. The specific orientation and interactions of a ligand like this compound within the binding sites of these targets would depend on its unique three-dimensional structure and physicochemical properties.

Binding Mode Analysis from Computational Predictions

Computational docking and molecular dynamics simulations are powerful tools used to predict how a small molecule, or ligand, fits into the binding site of a protein and to estimate the strength of this interaction. nih.govresearchgate.net These methods analyze potential conformations and calculate binding free energies, which helps in understanding the compound's mechanism of action and in guiding drug design. nih.govasiapharmaceutics.info The analysis typically identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, between the ligand and specific amino acid residues of the target protein. researchgate.netunict.it

For the specific compound This compound , a review of publicly available scientific literature and chemical databases reveals a lack of specific computational studies detailing its binding mode. There are no published molecular docking or simulation studies that identify its protein targets or characterize its interactions at an atomic level. Research on other piperidine-containing molecules demonstrates that the piperidine ring can be a crucial pharmacophore, often engaging in significant interactions within receptor binding pockets. researchgate.netacs.orgresearchgate.net However, without dedicated computational analysis for this compound, its specific binding pose, key interacting residues, and binding affinity remain uncharacterized.

Chemoproteomic Approaches for Target Identification

Chemoproteomics is a powerful, large-scale technique used to identify the protein targets of a small molecule within a complex biological system, such as a cell lysate or even in living cells. thno.orgnih.gov These methods are particularly valuable for characterizing novel compounds or understanding off-target effects. nih.gov

Common strategies include:

Affinity-Based Methods : This approach typically involves modifying the compound of interest to create a chemical probe, often by adding a reporter tag like biotin (B1667282) and a photoreactive group. chomixbio.com The probe is introduced to a proteome, and upon UV irradiation, it covalently cross-links to its binding partners. These protein-probe complexes can then be enriched (e.g., using streptavidin beads for a biotin tag) and the bound proteins identified by mass spectrometry. chomixbio.com

Label-Free Methods : These techniques identify targets without chemically modifying the compound. nih.gov Methods like the Cellular Thermal Shift Assay (CETSA) rely on the principle that a ligand binding to a protein stabilizes it against heat-induced denaturation. thno.org Changes in protein thermal stability in the presence of the compound can be measured proteome-wide to identify targets.

A review of the literature indicates that no chemoproteomic studies have been published for This compound . Therefore, its direct molecular targets in any biological system have not been globally identified using these advanced methods.

Derivatization and Analog Development for Research Probes

Synthetic Modification of the Piperidine (B6355638) Ring and Hydroxyl Group

The structure of 3-propylpiperidin-3-ol offers two primary sites for chemical modification: the secondary amine of the piperidine ring and the tertiary hydroxyl group. Synthetic strategies targeting these functional groups allow for the exploration of structure-activity relationships (SAR).

The piperidine nitrogen is a versatile handle for derivatization. N-alkylation with various alkyl or arylalkyl halides is a common strategy to introduce different substituents. scispace.com For instance, the nitrogen can be functionalized through reactions with appropriately substituted bromobenzenes after lithiation or via Grignard addition to a protected 4-oxopiperidine precursor, followed by N-alkylation. scispace.com Another approach involves the acylation of the piperidine nitrogen to form amides, which can significantly alter the electronic and steric properties of the molecule. researchgate.net

The tertiary hydroxyl group can also be a target for derivatization, although its steric hindrance presents challenges. It can be converted into esters or ethers to probe the importance of its hydrogen-bonding capability. libretexts.orgresearchgate.net Acyl chlorides and organic anhydrides are common reagents for esterification. researchgate.netnih.gov For example, chemoselective acetylation can be achieved, and the reaction conditions can influence whether other functional groups in the molecule react. nih.gov These modifications are crucial for determining whether the hydroxyl group acts as a hydrogen bond donor or acceptor, or if it serves merely as a steric feature.

| Modification Site | Reaction Type | Reagents/Conditions | Purpose of Modification | Reference |

|---|---|---|---|---|

| Piperidine Nitrogen | N-Alkylation | Substituted alkyl halides, K₂CO₃, KI, Toluene | Introduce lipophilic or functional groups to probe binding pockets. | scispace.com |

| Piperidine Nitrogen | N-Acylation / Amide Formation | Acyl chlorides, Et₃N, Dichloromethane | Alter electronic properties and hydrogen bonding potential. | nih.gov |

| Hydroxyl Group | Esterification | Acetic Anhydride, Pyridine (B92270) | Block hydrogen-bonding and increase lipophilicity. | nih.gov |

| Piperidine Ring Carbon | Substitution (e.g., Suzuki Coupling) | Aryl boronic acids, Palladium catalyst | Introduce aryl groups at specific positions on the ring scaffold. |

Preparation of Labeled Analogs for Mechanistic Investigations

To trace the fate of this compound in biological systems and to quantify its interactions, analogs bearing isotopic or fluorescent labels are synthesized. These labeled probes are indispensable for mechanistic studies, including metabolic pathway elucidation, receptor occupancy measurements, and in vivo imaging.

Isotopically labeled analogs, particularly those containing deuterium (B1214612) (²H), tritium (B154650) (³H), or carbon-14 (B1195169) (¹⁴C), are valuable for metabolic studies and as internal standards for liquid chromatography-mass spectrometry (LC-MS) analysis. nih.govmdpi.com Deuterium can be incorporated into the molecule through the use of deuterated reagents during synthesis or via hydrogen-deuterium exchange reactions. nih.govmdpi.com For example, deuterated analogs of bioactive molecules have been synthesized to serve as internal standards in LC-MS analyses of samples from in vivo studies. nih.gov Similarly, tritium labeling can be achieved, for instance, by the reduction of an unsaturated precursor with tritium gas, yielding a high specific activity radioligand suitable for binding assays. researchgate.net

For non-invasive imaging techniques like Positron Emission Tomography (PET), analogs are labeled with short-lived positron-emitting isotopes such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C). The synthesis of ¹⁸F-labeled piperidine derivatives often involves nucleophilic substitution on a precursor molecule bearing a suitable leaving group. uliege.beucl.ac.uk These PET tracers allow for the visualization and quantification of their target binding sites in the living brain.

Fluorescently labeled analogs are created by attaching a fluorophore to the core structure. This allows for the visualization of the molecule's distribution in cells and tissues using fluorescence microscopy. Bifunctional probes are sometimes designed with a reactive handle (like an alkyne) that allows for the subsequent attachment of a fluorescent reporter tag via a "click reaction". plos.org

| Label Type | Isotope/Tag | Synthetic Method | Primary Application | Reference |

|---|---|---|---|---|

| Isotopic (Stable) | Deuterium (²H) | Use of deuterated precursors or H-D exchange. | Internal standards for LC-MS, metabolic stability studies. | nih.govmdpi.com |

| Isotopic (Radioactive) | Tritium (³H) | Catalytic reduction of an unsaturated precursor with ³H₂ gas. | Radioligand binding assays to determine receptor affinity. | researchgate.net |

| PET Radiotracer | Fluorine-18 (¹⁸F) | Nucleophilic substitution with [¹⁸F]fluoride on an activated precursor. | In vivo imaging of target sites using Positron Emission Tomography (PET). | uliege.beuni-koeln.de |

| Fluorescent Probe | Cy5.5, Dansyl Chloride | Covalent attachment of a fluorophore or a reporter via click chemistry. | Fluorescence microscopy, in vitro binding visualization. | researchgate.netplos.org |

Development of Probes for Specific Molecular Interaction Studies

To identify the specific biomolecular targets of this compound and to map its binding site, specialized chemical probes are engineered. These include photoaffinity labels and affinity-based probes.

Photoaffinity labeling is a powerful technique for covalently tagging a biological target. evotec.com This involves synthesizing an analog that incorporates a photoreactive group, such as a diazirine or an azide, which is chemically inert in the dark but forms a highly reactive species upon UV irradiation. plos.orgnih.gov This reactive species then forms a covalent bond with nearby amino acid residues within the binding pocket of the target protein. nih.gov Often, these probes are bifunctional, also containing a reporter handle like an alkyne group. plos.org After photolabeling, this alkyne handle can be used to "click" on a tag, such as biotin (B1667282) for affinity purification or a fluorophore for visualization. plos.org The biotinylated protein can then be isolated and identified using mass spectrometry. plos.org

In addition to identifying unknown targets, analogs are systematically developed to probe the nature of the binding interaction with known targets, such as G protein-coupled receptors (GPCRs) or ion channels. By synthesizing a series of analogs with varied substituents and evaluating their binding affinity through competitive radioligand binding studies, a detailed structure-activity relationship (SAR) can be constructed. mdpi.commdpi.com These studies typically report the affinity constant (Ki) or the half-maximal inhibitory concentration (IC50) for each analog, providing quantitative insight into how structural changes affect binding potency. mdpi.comacs.org

| Probe Type | Key Feature | Mechanism | Objective | Reference |

|---|---|---|---|---|

| Photoaffinity Label | Photoreactive group (e.g., diazirine) | Forms a covalent bond with the target upon UV activation. | Irreversibly tag and identify the biological target protein. | plos.orgevotec.comnih.gov |

| Bifunctional Probe | Photoreactive group + Reporter handle (e.g., alkyne) | UV-crosslinking followed by click chemistry attachment of biotin or fluorophore. | Identify target via pull-down and mass spectrometry, or visualize target. | plos.org |

| Competitive Binding Analog | Systematic structural variation | Competes with a known radioligand for binding to a receptor. | Determine binding affinity (Ki) and establish structure-activity relationships (SAR). | mdpi.comacs.org |

Exploration of Conformationally Constrained or Flexible Analogs

The three-dimensional shape (conformation) of a molecule is critical for its interaction with a biological target. To understand the bioactive conformation of this compound, chemists synthesize analogs with altered flexibility. This involves creating either more rigid (conformationally constrained) or more flexible versions of the parent molecule.

Conformationally constrained analogs restrict the number of possible shapes the molecule can adopt. researchgate.net This rigidity can be introduced by incorporating the piperidine ring into a bicyclic system, introducing double bonds, or adding bulky substituents that hinder free rotation. nottingham.ac.uk By locking the molecule into a specific conformation, researchers can test which spatial arrangement of functional groups is preferred by the biological target. If a rigid analog shows high activity, its conformation provides a model of the likely bioactive shape.

Conversely, flexible analogs are designed to explore a wider range of conformations. A common strategy is to replace the piperidine ring with a flexible open-chain moiety. mdpi.com For example, studies have directly compared the activity of 4-hydroxypiperidine (B117109) derivatives with their flexible 3-(amino)propyloxy counterparts. nih.govmdpi.com Comparing the biological activity of a rigid parent compound with its flexible analog can reveal whether the pre-organization of functional groups by the ring structure is essential for activity. nih.gov

The conformational preferences of these analogs are studied using a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods. beilstein-journals.orglumenlearning.com NMR analysis can provide information about dihedral angles through J-couplings, which can be related to specific conformations via the Karplus equation. soton.ac.uk Computational modeling helps to visualize the low-energy conformations and rationalize the experimental findings. beilstein-journals.org

| Analog Type | Structural Strategy | Research Question | Example | Reference |

|---|---|---|---|---|

| Conformationally Constrained | Incorporate into a bicyclic system; add double bonds or bulky groups. | What is the specific 3D shape required for biological activity? | Diazabicyclo[3.3.1]nonane systems. | researchgate.net |

| Flexible | Replace the piperidine ring with an acyclic chain. | Is the rigidity of the piperidine ring necessary for activity? | 3-(Methylamino)propyloxy chain replacing a 4-hydroxypiperidine ring. | nih.govmdpi.com |

| Conformational Analysis | NMR spectroscopy, computational modeling. | What are the stable conformations and their relative energies? | Analysis of J-couplings and dihedral angles. | beilstein-journals.orgsoton.ac.uk |

Role As a Precursor or Intermediate in the Synthesis of Complex Molecules

Utility in the Construction of Advanced Heterocyclic Scaffolds

The 3-Propylpiperidin-3-ol framework is an effective starting point for constructing advanced heterocyclic scaffolds, which are core structures in many pharmaceutically active compounds. nih.govderpharmachemica.com By modifying the existing functional groups or by incorporating the entire piperidine (B6355638) unit, chemists can synthesize novel molecules with diverse biological activities. nih.govresearchgate.net

For instance, the core structure is found in more complex molecules where the propyl chain is further functionalized. An example is 3-[3-(1H-1,2,4-triazol-1-yl)propyl]piperidin-3-ol, which incorporates a triazole ring, a common feature in medicinal chemistry. molport.com Similarly, derivatives such as (2R,3S)-2-(3-(4,5-dichloro-1H-benzo[d]imidazol-1-yl)propyl)piperidin-3-ol have been synthesized. google.com In this case, a dichlorinated benzimidazole (B57391) moiety is attached to the propyl group, creating a complex heterocyclic system with potential applications in drug development. google.comgoogle.com The synthesis of these compounds demonstrates the utility of the this compound skeleton as a foundation for building elaborate, multi-ring structures.

Table 1: Examples of Advanced Heterocyclic Scaffolds Derived from this compound

| Compound Name | Molecular Formula | Key Heterocyclic Feature |

| 3-[3-(1H-1,2,4-triazol-1-yl)propyl]piperidin-3-ol molport.com | C10H18N4O | Triazole Ring |

| (2R,3S)-2-(3-(4,5-dichloro-1H-benzo[d]imidazol-1-yl)propyl)piperidin-3-ol google.com | C17H23Cl2N3O | Dichlorobenzimidazole Moiety |

Application in Multi-step Organic Synthesis

In multi-step organic synthesis, this compound and its precursors act as crucial intermediates. chemistrydocs.com The presence of both a secondary amine and a tertiary alcohol within the piperidine ring allows for sequential and selective reactions. This dual functionality is advantageous for building molecular complexity in a controlled manner. The kinetic resolution of disubstituted piperidines, including derivatives related to this compound, has been studied to obtain enantioenriched N-heterocycles with high selectivity, which are valuable for further synthetic transformations. ethz.ch

The synthesis of complex pharmaceutical agents often involves numerous steps where intermediates like this compound are modified. For example, in the preparation of novel heterocyclic compounds for pharmaceutical compositions, derivatives of this compound are subjected to further reactions to build the final target molecule. google.com The piperidine structure serves as a robust scaffold that can withstand various reaction conditions while allowing for precise modifications at specific positions.

Contribution to Natural Product Synthesis (e.g., pseudoconhydrine)

One of the significant applications of the this compound structural motif is in the total synthesis of natural products. A prominent example is its role in the synthesis of pseudoconhydrine, a piperidine alkaloid. smolecule.com

In an asymmetric synthesis of (3S,6S)-6-Propylpiperidin-3-ol (pseudoconhydrine), a chiral aziridine (B145994) serves as the starting material. clockss.org The synthesis proceeds through several key steps to construct the piperidine ring with the correct stereochemistry. A crucial step involves the reaction of a bicyclic intermediate with a Grignard reagent, propylmagnesium bromide. clockss.org This reaction introduces the propyl group at the desired position, leading to the formation of the core structure related to this compound. Subsequent deprotection steps yield the final natural product, pseudoconhydrine. clockss.org This synthetic route highlights how the fundamental structure of this compound is assembled and utilized to achieve the total synthesis of a complex natural molecule. clockss.org

Table 2: Key Steps in the Asymmetric Synthesis of Pseudoconhydrine

| Step | Description | Reactants/Intermediates | Purpose |

| 1 | Aziridine Formation | (R)-O-benzylphenylglycinol, 3-(1,3-dioxolan-2-yl)propanal | To create the initial chiral aziridine ring. clockss.org |

| 2 | Bicyclic Intermediate Formation | Chiral aziridine treated with trimethylsilyl (B98337) iodide | To form a bicyclic system that directs the stereochemistry. clockss.org |

| 3 | Grignard Reaction | Bicyclic intermediate, Propylmagnesium bromide | To introduce the propyl group at the correct position on the piperidine scaffold. clockss.org |

| 4 | Hydrogenation | The product from the Grignard reaction | To remove protecting groups and afford the final product, (3S,6S)-6-Propylpiperidin-3-ol. clockss.org |

Emerging Research Directions and Future Perspectives in Academic Inquiry

Development of Novel Synthetic Methodologies with Enhanced Efficiency

The synthesis of substituted piperidines, including 3-propylpiperidin-3-ol, is a focal point of organic chemistry due to their presence in many natural products and pharmaceuticals. nih.govuni-regensburg.de Traditional methods for constructing the piperidine (B6355638) ring can be lengthy and often require the use of stoichiometric chiral building blocks or resolution techniques to achieve the desired stereochemistry. nih.gov To address these limitations, researchers are actively developing novel and more efficient synthetic methodologies.

Recent advancements include catalytic enantioselective approaches that offer high yields and excellent control over stereochemistry. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction has been reported for the synthesis of 3-substituted tetrahydropyridines from pyridine (B92270) and boronic acids, which can then be reduced to the corresponding piperidines. nih.gov This method demonstrates broad functional group tolerance and scalability. nih.gov Other innovative strategies involve:

Catalytic Hydrogenation: The use of transition metal catalysts like ruthenium, rhodium, and iridium for the stereoselective hydrogenation of pyridine derivatives is a prominent area of research. mdpi.com These methods can provide high conversion rates and yields under mild conditions. mdpi.com

Intramolecular Cyclization: Organocatalytic and metal-catalyzed intramolecular reactions, such as aza-Michael additions and hydroaminations, are being explored for the enantioselective synthesis of substituted piperidines. mdpi.com

Radical-Mediated Cyclization: Cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes presents another effective route to various piperidine structures. mdpi.com

These emerging synthetic methods aim to provide more direct, efficient, and stereocontrolled access to a wide range of piperidine derivatives, facilitating further investigation into their properties and applications.

Advanced Computational Modeling for Predictive Research

Advanced computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and interactions, thereby guiding experimental efforts. sydney.edu.autechscience.com For this compound and its analogs, computational techniques are employed to understand their behavior at a molecular level.

Key computational approaches include:

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules over time. rsc.org This can provide insights into how this compound and its derivatives interact with biological targets, such as proteins or membranes. pharmaexcipients.comresearchgate.netnih.gov For instance, simulations can reveal the stability of ligand-protein complexes and the specific interactions that contribute to binding. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netphyschemres.orgfrontiersin.org By analyzing various molecular descriptors, QSAR models can predict the activity of new, unsynthesized analogs of this compound, helping to prioritize synthetic targets. frontiersin.orgfrontiersin.orgresearchgate.net

Docking Studies: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is crucial for understanding the binding mode of this compound derivatives and for designing new molecules with improved affinity and selectivity. researchgate.net

These computational methods, often used in combination, provide a powerful platform for rational drug design and the exploration of the chemical space around the this compound scaffold. frontiersin.org

Exploration of Chemical Space for New Molecular Entities Based on the this compound Scaffold

The this compound scaffold serves as a valuable starting point for the discovery of new molecular entities with potential biological activity. whiterose.ac.uk The exploration of the chemical space around this scaffold involves systematically modifying its structure to generate a diverse library of compounds for screening. rsc.orgnih.govcas.org

The concept of "lead-oriented synthesis" aims to create libraries of three-dimensional molecules with properties suitable for biological screening. whiterose.ac.uk The this compound core, with its defined stereochemistry and functional groups, is an ideal template for this approach. By introducing various substituents at different positions of the piperidine ring and the propyl side chain, researchers can generate a wide array of analogs.

Strategies for exploring the chemical space include:

Combinatorial Chemistry: This approach allows for the rapid synthesis of a large number of related compounds by combining a small number of starting materials in all possible combinations.

Fragment-Based Drug Discovery: Small molecular fragments that bind to a biological target can be identified and then grown or linked together to create more potent lead compounds. The this compound scaffold itself can be considered a fragment that can be elaborated upon.

Diversity-Oriented Synthesis: This strategy focuses on creating structurally diverse and complex molecules from simple starting materials, aiming to explore novel regions of chemical space.

The goal of these explorations is to identify new compounds with improved properties, such as enhanced potency, selectivity, or favorable pharmacokinetic profiles. The insights gained from structure-activity relationship (SAR) studies on these new analogs can further guide the design of future generations of molecules. mdpi.comdrugdesign.org

Integration of High-Throughput Synthesis and Screening for Academic Lead Identification

The integration of high-throughput synthesis and screening has revolutionized the process of lead identification in both industrial and academic settings. whiterose.ac.uk This approach allows for the rapid generation and evaluation of large libraries of compounds, significantly accelerating the discovery of new biologically active molecules.

For the this compound scaffold, high-throughput synthesis techniques can be employed to create extensive libraries of derivatives. whiterose.ac.uk These methods often utilize automated platforms and parallel synthesis techniques to produce a large number of compounds in a short amount of time.

Once synthesized, these compound libraries can be subjected to high-throughput screening (HTS) against a variety of biological targets. HTS assays are designed to be rapid, sensitive, and automated, allowing for the testing of thousands of compounds per day. The data generated from HTS can quickly identify "hits"—compounds that exhibit a desired biological activity.

The combination of high-throughput synthesis and screening provides a powerful engine for academic lead identification. It enables researchers to systematically explore the structure-activity relationships around the this compound scaffold and to identify promising starting points for further optimization and development.

Investigation of the Role of Conformational Dynamics in Molecular Recognition

The three-dimensional shape and flexibility of a molecule are critical for its ability to bind to a biological target. The investigation of conformational dynamics—the study of how a molecule's shape changes over time—is therefore essential for understanding molecular recognition. libretexts.org

For this compound and its analogs, the piperidine ring can adopt different chair conformations, and rotation around single bonds allows for a range of spatial arrangements of its substituents. libretexts.orgcsus.edu These conformational changes can have a significant impact on the molecule's ability to fit into the binding site of a protein.

Techniques used to study conformational dynamics include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the three-dimensional structure and dynamics of molecules in solution. ubbcluj.ro

X-ray Crystallography: This technique provides a static snapshot of a molecule's conformation in the solid state. whiterose.ac.uk

Computational Methods: As mentioned earlier, molecular dynamics simulations are particularly useful for studying the conformational flexibility of molecules and how this influences their interactions with other molecules. mdpi.com

By understanding the conformational preferences and dynamics of this compound derivatives, researchers can design molecules that are pre-organized in the optimal conformation for binding to their target, leading to improved affinity and selectivity. This knowledge is crucial for the rational design of new and more effective therapeutic agents.

Q & A

Q. Comparative Data :

| Substituent | logP | IC₅₀ (nM) |